Amorolfine EP Impurity A
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Overview
Description
Amorolfine EP Impurity A, also known as (2RS,4Ξ,6SR)-2,6-dimethyl-4-[(2RS)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine 4-oxide, is a chemical compound used as a reference standard in pharmaceutical research. It is a morpholine derivative and is related to the antifungal agent Amorolfine, which is used to treat fungal infections.
Preparation Methods
The synthesis of Amorolfine EP Impurity A involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the substituents. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Amorolfine EP Impurity A undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Amorolfine EP Impurity A is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods, helping to identify and quantify impurities in pharmaceutical formulations.
Biology: It is used in studies to understand the biological activity and toxicity of related compounds.
Medicine: It aids in the development and quality control of antifungal medications.
Industry: It is used in the production and quality assurance of pharmaceutical products, ensuring compliance with regulatory standards
Mechanism of Action
The mechanism of action of Amorolfine EP Impurity A is related to its parent compound, Amorolfine. Amorolfine blocks delta 14 reduction and delta 7-8 isomerisation, resulting in the depletion of ergosterol and the accumulation of ignosterol in the fungal cytoplasmic membrane. This leads to the thickening of the fungal cell wall and the formation of chitin deposits inside and outside the cell wall .
Comparison with Similar Compounds
Amorolfine EP Impurity A can be compared with other similar compounds, such as:
Amorolfine EP Impurity B: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.
Amorolfine EP Impurity C: (2RS,6SR)-4-[(2RS)-3-[3,5-Bis(2-methylbutan-2-yl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine.
Amorolfine EP Impurity D: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.
The uniqueness of this compound lies in its specific structure and the presence of the morpholine 4-oxide group, which distinguishes it from other impurities and related compounds .
Biological Activity
Amorolfine EP Impurity A is a derivative of amorolfine, a morpholine antifungal agent primarily used for treating onychomycosis and other superficial fungal infections. This article provides an in-depth exploration of the biological activity of this compound, including its pharmacological properties, mechanisms of action, efficacy in clinical studies, and safety profile.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C21H35NO2
- CAS Number : 2109184-47-4
- Molecular Weight : 333.5 g/mol
The structure can be represented as follows:
Amorolfine acts by inhibiting key enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. Specifically, it targets:
- Delta(14) reductase
- D7-D8 isomerase
- Squalene monooxygenase
This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death through both fungistatic (growth-inhibiting) and fungicidal (killing) effects .
In Vitro Studies
This compound exhibits broad-spectrum antifungal activity against various fungi, including dermatophytes, yeasts, and filamentous fungi. In vitro studies have demonstrated its effectiveness at low concentrations, indicating potential utility in treating superficial fungal infections.
Fungal Species | Minimum Inhibitory Concentration (MIC) |
---|---|
Trichophyton rubrum | 0.5 - 1 µg/mL |
Candida albicans | 1 - 2 µg/mL |
Aspergillus niger | 2 - 4 µg/mL |
Clinical Efficacy
Clinical trials have shown that amorolfine nail lacquer (5%) is effective in treating onychomycosis. A randomized double-blind study revealed that a combination therapy of fluconazole and amorolfine resulted in a complete mycological cure in patients with fingernail onychomycosis . The study results are summarized in the table below:
Follow-Up Visit | Fluconazole + Amorolfine (n=15) | Fluconazole + Dummy Lacquer (n=15) | P-value |
---|---|---|---|
Baseline | 71.67 ± 25.68 | 82.33 ± 21.27 | 0.224 |
1st Follow-Up | 61.33 ± 25.74 | 80.33 ± 22.56 | 0.031 |
3rd Follow-Up | 21.15 ± 27.17 | 55.36 ± 21.88 | <0.005 |
The results indicate significant improvement in the group treated with amorolfine compared to the control group .
Safety Profile
Amorolfine is generally well tolerated with minor localized adverse effects reported, such as skin irritation and contact dermatitis . Serious systemic effects are rare due to its topical application route.
Properties
CAS No. |
78613-39-5 |
---|---|
Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]-4-oxidomorpholin-4-ium |
InChI |
InChI=1S/C21H35NO2/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22(23)14-17(3)24-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+,22? |
InChI Key |
DVFNIYYARRYOCZ-CXOKAFIMSA-N |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(C[C@H](O[C@H](C2)C)C)[O-] |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(CC(OC(C2)C)C)[O-] |
Origin of Product |
United States |
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